Ciclopirox bêta-D-glucuronide

Vue d'ensemble

Description

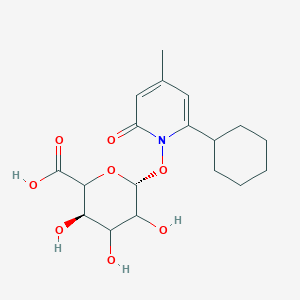

Ciclopirox beta-D-Glucuronide is a metabolite of Ciclopirox . It has a molecular weight of 383.39 and a molecular formula of C18H25NO8 . It contains a total of 54 bonds, including 29 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 3 six-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic hydroxylamine, 4 hydroxyl groups, 3 secondary alcohols, and 1 aliphatic ether .

Molecular Structure Analysis

Ciclopirox beta-D-Glucuronide has a molecular formula of C18H25NO8 . It contains 54 bonds in total, including 29 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 3 six-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic hydroxylamine, 4 hydroxyl groups, 3 secondary alcohols, and 1 aliphatic ether .Physical and Chemical Properties Analysis

Ciclopirox beta-D-Glucuronide has a molecular weight of 383.39 and a molecular formula of C18H25NO8 . It contains a total of 54 bonds, including 29 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 3 six-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic hydroxylamine, 4 hydroxyl groups, 3 secondary alcohols, and 1 aliphatic ether .Applications De Recherche Scientifique

Analyse complète des applications du Ciclopirox bêta-D-glucuronide

Le this compound est un dérivé du Ciclopirox, un antifongique bien établi. Bien que les applications spécifiques de la forme glucuronide ne soient pas aussi largement documentées que le Ciclopirox lui-même, nous pouvons déduire des applications potentielles en nous basant sur l'activité pharmacologique du composé parent et le rôle général des glucuronides dans le métabolisme et la pharmacocinétique des médicaments.

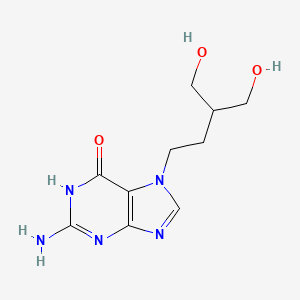

Applications antifongiques : Le Ciclopirox est réputé pour ses propriétés antifongiques à large spectre, efficaces contre les dermatophytes, les levures et les moisissures {svg_1}. Le this compound, en tant que métabolite, peut conserver certaines de ces propriétés et pourrait être utilisé dans la recherche axée sur la compréhension du métabolisme et de l'excrétion des antifongiques.

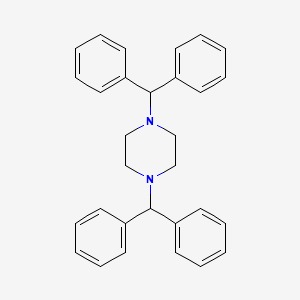

Recherche anti-inflammatoire : Le composé parent présente des effets anti-inflammatoires légers {svg_2}. Le this compound pourrait être étudié pour explorer ses propriétés anti-inflammatoires potentielles et son rôle dans la modulation des réponses immunitaires lors d'infections fongiques.

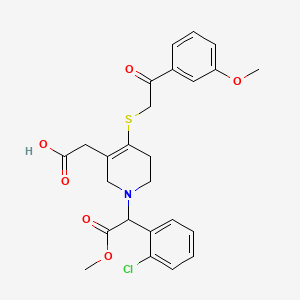

Études de résistance aux médicaments : Le Ciclopirox a un mécanisme unique qui offre un faible potentiel de développement de résistance {svg_3}. La recherche sur le this compound pourrait fournir des informations sur les profils de résistance des métabolites et leur contribution à l'efficacité globale des traitements antifongiques.

Modélisation pharmacocinétique : Les glucuronides sont souvent impliqués dans l'excrétion des médicaments. Le this compound pourrait être utilisé dans des études pour modéliser la pharmacocinétique du Ciclopirox, en particulier sa distribution, son métabolisme et son excrétion.

Recherche dermatologique : Étant donné l'utilisation établie du Ciclopirox dans le traitement des infections cutanées, le this compound pourrait être pertinent dans la recherche dermatologique, en particulier pour comprendre l'absorption et le métabolisme des antifongiques topiques par la peau.

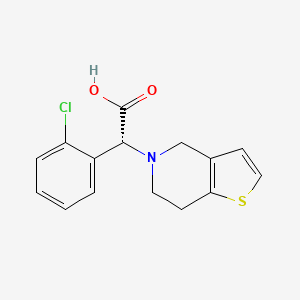

Potentiel oncologique : Le Ciclopirox a montré un potentiel dans l'inhibition de la prolifération cellulaire et de l'angiogenèse, suggérant des applications dans le traitement des tumeurs solides {svg_4}. Le this compound pourrait être étudié pour des applications oncologiques similaires, en particulier pour comprendre le rôle des métabolites des médicaments dans la thérapie anticancéreuse.

Études de pénétration des ongles : Les formulations de Ciclopirox sont utilisées pour les infections des ongles en raison de leur affinité pour la kératine et de leur pénétration dans les ongles {svg_5}. Le this compound pourrait être étudié pour comprendre comment les métabolites affectent la pénétration et la rétention du médicament dans la kératine des ongles.

Safety and Hazards

Ciclopirox, from which Ciclopirox beta-D-Glucuronide is derived, is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes serious eye irritation . It is advised to avoid breathing dust, to wear protective gloves/clothing/eye protection/face protection, and to get medical advice/attention if feeling unwell .

Orientations Futures

Ciclopirox, from which Ciclopirox beta-D-Glucuronide is derived, is a broad-spectrum antifungal medication that also has antibacterial and anti-inflammatory properties . It has been used for fungal skin infections and vaginal candidiasis, and more recently, it has been clinically investigated in seborrhoeic dermatitis and onychomycosis . Future research may focus on further exploring its potential uses and improving its efficacy and safety profile .

Mécanisme D'action

Target of Action

Ciclopirox Beta-D-Glucuronide primarily targets a broad spectrum of fungal organisms, such as dermatophytes, yeasts, dimorphic fungi, eumycetes, and actinomycetes . It also has antibacterial and anti-inflammatory properties .

Mode of Action

The compound’s main mode of action is thought to be its high affinity for trivalent cations, which inhibit essential co-factors in enzymes . This results in the inhibition of the metal-dependent enzymes that are responsible for the degradation of peroxides within the fungal cell . Additionally, Ciclopirox may exert its effect by disrupting DNA repair, cell division signals and structures (mitotic spindles) as well as some elements of intracellular transport .

Biochemical Pathways

The affected pathways primarily involve the degradation of peroxides within the fungal cell . The compound’s high affinity for trivalent cations inhibits the metal-dependent enzymes in these pathways . This unique and multilevel mechanism of action provides a very low potential for the development of resistance in pathogenic fungi .

Pharmacokinetics

It is known that the compound is rapidly absorbed after oral administration and completely eliminated via feces and urine . Most of the compound is excreted either unchanged or as glucuronide .

Result of Action

The result of Ciclopirox Beta-D-Glucuronide’s action is the inhibition of fungal growth. It exhibits either fungistatic or fungicidal activity in vitro against a broad spectrum of fungal organisms . The compound also displays mild anti-inflammatory effects in biochemical and pharmacological models .

Action Environment

The action environment of Ciclopirox Beta-D-Glucuronide is primarily the fungal cell. These factors could include the pH of the media, the presence of nutritional supplements, and the susceptibility of the fungal organisms .

Analyse Biochimique

Biochemical Properties

Ciclopirox beta-D-Glucuronide, like Ciclopirox, is likely to interact with various enzymes, proteins, and other biomolecules. The main mode of action of Ciclopirox is its high affinity for trivalent cations, which inhibit essential co-factors in enzymes . This mechanism might also apply to Ciclopirox beta-D-Glucuronide.

Cellular Effects

Ciclopirox, from which Ciclopirox beta-D-Glucuronide is derived, exhibits either fungistatic or fungicidal activity in vitro against a broad spectrum of fungal organisms . It also displays mild anti-inflammatory effects in biochemical and pharmacological models . These effects might be shared by Ciclopirox beta-D-Glucuronide.

Molecular Mechanism

It is known that Ciclopirox, its parent compound, may exert its effect by disrupting DNA repair, cell division signals and structures (mitotic spindles) as well as some elements of intracellular transport .

Temporal Effects in Laboratory Settings

The parent compound Ciclopirox has been shown to have a steep dose-response curve for antimicrobial effects, indicating that small changes in dosage can cause considerable variations in the antimicrobial response .

Metabolic Pathways

Glucuronidation is the main metabolic pathway of Ciclopirox . Given that Ciclopirox beta-D-Glucuronide is a glucuronide metabolite of Ciclopirox, it is likely that it is involved in similar metabolic pathways.

Transport and Distribution

Ciclopirox penetrates into the deep layers of the skin, mucosal membranes, and nail keratin .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Ciclopirox beta-D-Glucuronide involves the conversion of Ciclopirox into its glucuronide derivative through a series of chemical reactions.", "Starting Materials": [ "Ciclopirox", "Glucuronic acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "Triethylamine (TEA)", "Methanol", "Dichloromethane (DCM)", "Diethyl ether", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Water (H2O)" ], "Reaction": [ "Ciclopirox is first activated with DCC and DMAP in DCM to form an intermediate.", "Glucuronic acid is then added to the intermediate in the presence of TEA in DCM to form the desired product.", "The product is purified by column chromatography using a solvent system of methanol and diethyl ether.", "The product is then treated with NaOH to remove the protecting groups.", "The resulting compound is then acidified with HCl to obtain the final product, Ciclopirox beta-D-Glucuronide." ] } | |

Numéro CAS |

79419-54-8 |

Formule moléculaire |

C18H25NO8 |

Poids moléculaire |

383.4 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6S)-6-(2-cyclohexyl-4-methyl-6-oxopyridin-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C18H25NO8/c1-9-7-11(10-5-3-2-4-6-10)19(12(20)8-9)27-18-15(23)13(21)14(22)16(26-18)17(24)25/h7-8,10,13-16,18,21-23H,2-6H2,1H3,(H,24,25)/t13-,14-,15+,16-,18-/m0/s1 |

Clé InChI |

RRBPTSPRUYTJLL-RPUYLAQPSA-N |

SMILES isomérique |

CC1=CC(=O)N(C(=C1)C2CCCCC2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

SMILES |

CC1=CC(=O)N(C(=C1)C2CCCCC2)OC3C(C(C(C(O3)C(=O)O)O)O)O |

SMILES canonique |

CC1=CC(=O)N(C(=C1)C2CCCCC2)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Apparence |

White Solid |

melting_point |

220 - 225°C |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

1-[(6-Cyclohexyl-4-methyl-2-oxo-1(2H)-pyridinyl)oxy]-1-deoxy-β-D-glucopyranuronic Acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one](/img/structure/B601336.png)

![2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid](/img/structure/B601341.png)